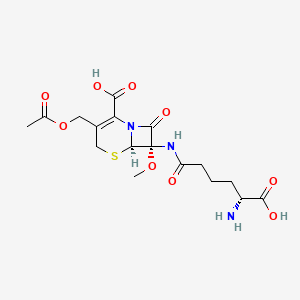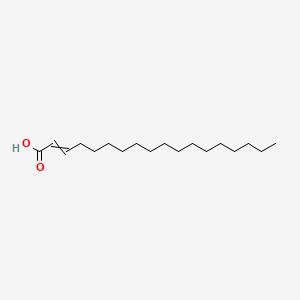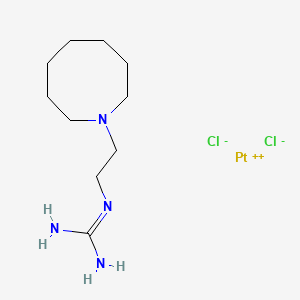
1-(6-Methoxy-2-naphthyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(6-Methoxy-2-naphthyl)propan-1-one and related compounds has been explored through various methods. A notable synthesis involves acetalization, asymmetric bromination, and hydrolysis of 6-methoxy-2-propionyl naphthalene, achieving a high total yield (H. Ai, 1999). Another approach describes a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, highlighting the versatility of reactions involving the 6-methoxy-2-naphthyl moiety (T. Hiyama et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives often includes interesting features like chiral centers and coplanar arrangements with the naphthalene ring system. The structure of one compound, 7-methoxy-1-[1-(6-methoxy-2-naphthoyl)-ethyl]-2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-3-one, reveals three chiral centers and the presence of both enantiomers in the crystal, indicating its complex stereochemistry (Jianhua Yu et al., 1998).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, including carbonylation and Diels-Alder reactions, which are pivotal for synthesizing pharmacologically active molecules. The carbonylation of α-(6-Methoxyl-2-naphthyl) ethanol into methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) using a specific catalyst system is a prime example of its reactivity and potential application in drug synthesis (Hongying Zhou et al., 1998).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various chemical contexts. The crystal and molecular structure studies of related compounds provide insights into their stability and interactions, which are essential for material science and pharmaceutical formulation (M. Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing various chemical transformations, are fundamental for designing new synthetic routes and applications. Studies on the reactivity of this compound derivatives towards different chemical reactions highlight the compound's versatility and potential for creating novel molecules with desired properties (G. Crisp et al., 1998).
Scientific Research Applications
Asymmetric Synthesis : A study described the synthesis of a compound related to 1-(6-Methoxy-2-naphthyl)propan-1-one using asymmetric bromination and hydrolysis, demonstrating its potential in creating chiral molecules (H. Ai, 1999).
Anti-inflammatory Compounds : Research indicated that compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, a structural analogue of this compound, showed significant anti-inflammatory activity, highlighting its potential in pharmacological applications (A. C. Goudie et al., 1978).
Synthesis of Anti-inflammatory Agents : Another study focused on a practical method to synthesize 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, demonstrating its importance in pharmaceutical synthesis (T. Hiyama et al., 1990).
Molecular Structure Analysis : Research on the molecular structure of a compound synthesized from this compound revealed insights into its chemical properties, which could be relevant in material science or pharmaceuticals (Jianhua Yu et al., 1998).
Gas Chromatography/Mass Spectrometry Analysis : A study used gas chromatography and mass spectrometry to analyze the products of carbonylation of α-(6-Methoxyl-2-naphthyl)ethanol, illustrating the compound's role in analytical chemistry (J. Chen et al., 1999).
Fluorescence Studies : The fluorescence properties of related compounds like 1,3-bis(4-methoxy-1-naphthyl)propane were studied, indicating potential applications in materials science and photophysics (H. Itagaki et al., 1981).
Synthetic Methods for Pharmaceutical Intermediates : Research focused on the synthesis of intermediates for pharmaceuticals like d-Naproxen from compounds related to this compound, underlining its role in drug development (Lu Xian, 2000).
Photophysics of Chalcone Derivatives : A comprehensive study on the photophysics of chalcone derivatives, including compounds similar to this compound, was conducted, suggesting applications in the study of light-matter interactions (P. Bangal et al., 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOTXBQKJLOAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181493 | |
| Record name | 1-(6-Methoxy-2-naphthyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2700-47-2 | |
| Record name | 1-(6-Methoxy-2-naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-Methoxy-2-naphthyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methoxy-2-naphthyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSH38VG69W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


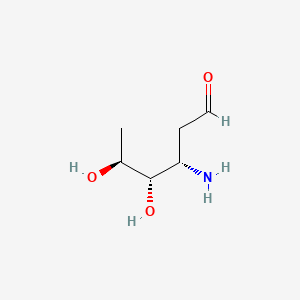

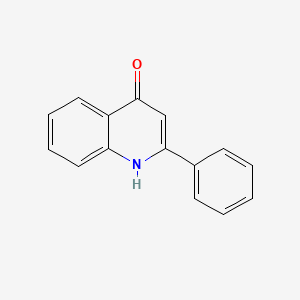
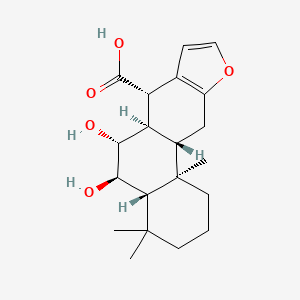
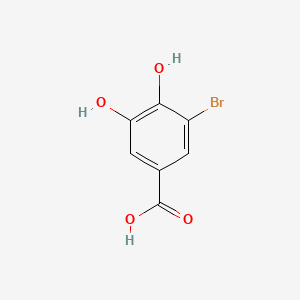
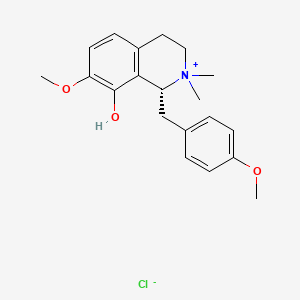

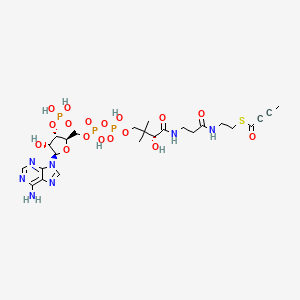
![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)
